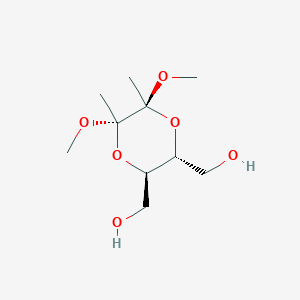

(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Overview

Description

The compound “(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane” is a polyether antibiotic which affects ion transport and ATPase activity in mitochondria . It is produced by Streptomyces hygroscopicus . It is used in potentiometric and spectroscopic studies of alkali metal ion complexes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers . It contains a 1,4-dioxane ring, which is a type of ether. The molecule also contains hydroxymethyl, dimethoxy, and dimethyl groups .Scientific Research Applications

Ionophore Studies

This compound is structurally similar to ionophores like monensin and nigericin, which are known for their ability to transport ions across lipid membranes . It could potentially be used to study ion transport mechanisms, particularly for monovalent cations like sodium (Na+) and potassium (K+). These studies can provide insights into cellular processes such as signal transduction, osmoregulation, and ion homeostasis.

Antibiotic Properties

Due to the similarity to monensin, this compound may exhibit antibiotic properties by disrupting ion gradients across bacterial cell membranes . Research could explore its efficacy against various bacterial strains, potentially leading to the development of new antibacterial agents.

Spectroscopic Analysis

The compound’s ability to form stable complexes with ions makes it a candidate for spectroscopic studies to understand the interaction between ions and organic molecules . This can be particularly useful in the development of sensors and diagnostic tools.

Potentiometric Studies

In potentiometric studies, this compound could be used to develop sensors for measuring the concentration of specific ions in a solution . Such sensors could have applications in environmental monitoring and industrial process control.

Mitochondrial Research

Similar to nigericin, this compound could be used to study mitochondrial function by affecting the membrane potential and stimulating ATPase activity . This research can contribute to understanding diseases related to mitochondrial dysfunction.

Membrane Potential Studies

The compound’s ionophoric activity suggests it could be used to alter membrane potentials in cells . This application is crucial in neuroscience research to understand how changes in membrane potential affect nerve impulse transmission.

Mechanism of Action

The mechanism of action of this compound involves the transport of ions across biological membranes . It disrupts membrane potential and stimulates ATPase activity in mitochondria . It has a specific affinity for certain ions, and its lipophilic nature allows it to move through the lipid bilayer of cells .

properties

IUPAC Name |

[(2R,3R,5S,6S)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJJZVROJTPEU-IMSYWVGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C(O1)CO)CO)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]([C@H](O1)CO)CO)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442131 | |

| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

CAS RN |

241811-66-5 | |

| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

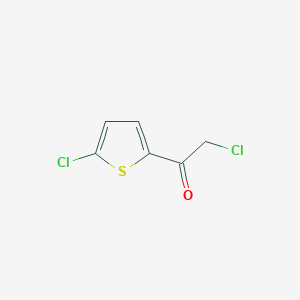

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.